molecular formula C10H7ClN2O2S B2510049 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid CAS No. 165682-81-5

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid

Cat. No.: B2510049
CAS No.: 165682-81-5
M. Wt: 254.69
InChI Key: OMOCHAFOYVWXNL-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted phenylamino group attached to the thiazole ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where 2-chloroaniline reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenylamino group can facilitate binding to active sites, while the thiazole ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-thiazole-4-carboxylic acid: Lacks the chloro-phenylamino group, resulting in different biological activity.

    2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.

    2-(2-Methyl-phenylamino)-thiazole-4-carboxylic acid: Contains a methyl group instead of a chloro group, leading to variations in its chemical properties and applications.

Uniqueness

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid is unique due to the presence of the chloro-phenylamino group, which imparts specific electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chloro-substituted phenyl group, and a carboxylic acid functional group. These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. The chloro-phenylamino group enhances binding affinity to active sites through π-π interactions and hydrogen bonding.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt microbial cell functions.

Biological Activity Overview

Research has demonstrated that this compound possesses various biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of several pathogens. For instance:

  • Mycobacterium tuberculosis : It shows promising activity against drug-resistant strains, with IC50 values indicating effective inhibition .
  • Fungal Strains : The compound has been tested against fungi such as Candida albicans, demonstrating significant antifungal properties .

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cell Line Studies : In vitro studies indicate that it can induce cytotoxic effects in cancer cell lines, including breast and colon cancer cells. The presence of the thiazole moiety is crucial for this activity, as it enhances interaction with cellular targets .
  • Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with proteins involved in cancer progression, suggesting a multifaceted mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Effects : Variations in the phenyl group (e.g., substitution with methyl or bromo groups) can significantly alter the compound's potency and selectivity against different biological targets .
  • Thiazole Ring Modifications : Changes to the thiazole ring structure can enhance or diminish its biological effects, emphasizing the importance of careful structural design in drug development .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported an MIC (Minimum Inhibitory Concentration) of 0.11 mg/mL against Trichophyton viride, indicating strong antifungal properties compared to standard treatments .
    • The compound was also effective against Staphylococcus aureus and Escherichia coli, showcasing broad-spectrum antimicrobial activity.
  • Anticancer Research :
    • In vitro assays demonstrated that this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin in specific cancer cell lines .
    • Further investigations into its mechanism revealed that it may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

CompoundKey FeaturesBiological Activity
2-Amino-thiazole-4-carboxylic acidLacks chloro substituentLower antimicrobial activity
2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acidBromo instead of chloroAltered reactivity; potential for different biological effects
2-(2-Methyl-phenylamino)-thiazole-4-carboxylic acidMethyl substitutionVariations in binding affinity

Properties

IUPAC Name

2-(2-chloroanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOCHAFOYVWXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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